BenchChemオンラインストアへようこそ!

Methyl 5-bromo-2-methoxy-6-methylnicotinate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 5-bromo-2-methoxy-6-methylnicotinate (CAS 1235741-62-4) is a pentasubstituted pyridine derivative bearing a methyl ester at the 3-position, a methoxy group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 6-position. With a molecular formula of C₉H₁₀BrNO₃ and a molecular weight of 260.08 g·mol⁻¹, it serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly as a precursor for palladium-catalyzed cross-coupling reactions and the construction of kinase-targeted compound libraries.

Molecular Formula C9H10BrNO3
Molecular Weight 260.087
CAS No. 1235741-62-4
Cat. No. B2916143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-methoxy-6-methylnicotinate
CAS1235741-62-4
Molecular FormulaC9H10BrNO3
Molecular Weight260.087
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)OC)C(=O)OC)Br
InChIInChI=1S/C9H10BrNO3/c1-5-7(10)4-6(9(12)14-3)8(11-5)13-2/h4H,1-3H3
InChIKeyWHKQQYWEAPWZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-bromo-2-methoxy-6-methylnicotinate (CAS 1235741-62-4): A Trisubstituted Pyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


Methyl 5-bromo-2-methoxy-6-methylnicotinate (CAS 1235741-62-4) is a pentasubstituted pyridine derivative bearing a methyl ester at the 3-position, a methoxy group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 6-position . With a molecular formula of C₉H₁₀BrNO₃ and a molecular weight of 260.08 g·mol⁻¹, it serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly as a precursor for palladium-catalyzed cross-coupling reactions and the construction of kinase-targeted compound libraries [1]. The compound is commercially available from multiple global suppliers at purities of ≥95% to 98%, with standardized analytical documentation including NMR, HPLC, and MS .

Why Methyl 5-bromo-2-methoxy-6-methylnicotinate Cannot Be Replaced by Common Nicotinate Analogs in Synthetic Sequences


Nicotinate-based building blocks are widely employed in medicinal chemistry, yet the precise regiochemical placement of substituents on the pyridine ring dictates reactivity, physicochemical properties, and downstream biological performance. Methyl 5-bromo-2-methoxy-6-methylnicotinate occupies a defined sub-space within this family: the 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), while the 6-methyl group contributes steric and electronic differentiation versus 6-unsubstituted or 6-methylamino analogs [1]. Simple replacement with methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4, lacking the 6-methyl group) alters lipophilicity (ΔXLogP3 ≈ 0.4) and reduces steric bulk at the position adjacent to the pyridine nitrogen, potentially changing both synthetic reactivity and the conformational profile of derived ligand scaffolds . Substitution with the 5-chloro analog further changes halogen-bonding character and cross-coupling kinetics. The quantitative evidence below substantiates why this specific substitution pattern holds measurable differentiation that is meaningful for procurement decisions in drug discovery programs.

Quantitative Differentiation Evidence for Methyl 5-bromo-2-methoxy-6-methylnicotinate Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 6-Methyl Group Increases logP by ~0.4 Units Versus the Des-Methyl Analog

The presence of the 6-methyl substituent on the pyridine ring of methyl 5-bromo-2-methoxy-6-methylnicotinate increases computed lipophilicity compared to the closest des-methyl analog, methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4). The target compound has an XLogP3 value of 2.1, whereas the analog lacking the 6-methyl group has an XLogP3 of 1.7 [1] . This ΔXLogP3 of approximately 0.4 log units is attributable to the additional methyl group and is consistent across multiple computational prediction methods (iLOGP, ChemDraw LogP). The higher lipophilicity may influence membrane permeability and passive absorption characteristics of derived drug candidates, making the 6-methylated scaffold preferable when moderate lipophilicity enhancement is sought without introducing heteroatom hydrogen-bond donors [1].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Differentiation: 14 Da Increment Over Des-Methyl Analog Provides Measurable Scaffold Distinction

The 6-methyl group on the target compound contributes a molecular weight increase of 14.02 g·mol⁻¹ compared to the des-methyl analog methyl 5-bromo-2-methoxynicotinate (MW 246.06 vs. 260.08) . This difference is analytically resolvable by LCMS and represents a distinct chemical entity rather than a trivial homolog. Importantly, the additional methyl group occupies the position ortho to the pyridine nitrogen, which can sterically influence both the basicity of the pyridine nitrogen (pKa shift) and the conformational preferences of substituents introduced at the 5-position via cross-coupling. This steric differentiation is absent in the des-methyl analog and in regioisomers where the methyl group is placed at other positions (e.g., 4-methyl or 2-methyl variants) [1].

Molecular weight Scaffold differentiation Lead optimization

Halogen Reactivity Differentiation: 5-Bromo Substituent Enables Cross-Coupling with Distinct Kinetics Versus 5-Chloro Analog

The 5-bromo substituent on methyl 5-bromo-2-methoxy-6-methylnicotinate provides a reactive handle for palladium-catalyzed cross-coupling reactions. Aryl bromides generally undergo oxidative addition to Pd(0) catalysts approximately 10- to 100-fold faster than the corresponding aryl chlorides under identical conditions, a well-established reactivity trend in the cross-coupling literature [1]. The 5-chloro analog, methyl 5-chloro-2-methoxy-6-methylnicotinate (CAS 2385579-44-0), would require more forcing conditions or specialized catalyst systems (e.g., bulky electron-rich phosphine ligands or N-heterocyclic carbene ligands) to achieve comparable coupling yields. This intrinsic reactivity difference makes the 5-bromo compound the preferred choice for routine Suzuki-Miyaura or Buchwald-Hartwig coupling sequences under mild conditions (room temperature to 60 °C with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts) [1] [2].

Cross-coupling reactivity Suzuki-Miyaura Halogen selectivity

Computational Property Profile: TPSA and Rotatable Bond Count Consistent with Oral Drug-Like Space While Maintaining Synthetic Versatility

The target compound has a topological polar surface area (TPSA) of 48.4 Ų and 2–3 rotatable bonds, placing it within favorable drug-like property space (TPSA < 140 Ų typically required for oral absorption; rotatable bond count ≤ 10 for acceptable oral bioavailability per Veber's rules) [1]. The TPSA is identical to the des-methyl analog methyl 5-bromo-2-methoxynicotinate (48.42 Ų) because the 6-methyl group does not contribute additional polar atoms. However, the rotatable bond count differs: the target compound has 3 rotatable bonds (methoxy methyl, ester methyl, and ester C–O), whereas the des-methyl analog has 2 rotatable bonds (no 6-methyl) . This additional rotatable bond introduces conformational flexibility at the position ortho to the pyridine nitrogen, which can be exploited in structure-based drug design to modulate the dihedral angle between the pyridine core and substituents introduced at the 5-position via cross-coupling.

Drug-likeness TPSA Rotatable bonds Physicochemical property

Regioselective Synthetic Access: The 6-Methyl Group Enables Benzylic Deprotonation Chemistry Not Available to 6-Unsubstituted Analogs

The 6-methyl substituent on the pyridine ring provides a unique synthetic handle for regioselective functionalization via benzylic deprotonation. Gu and Bayburt (1994) demonstrated that 5-bromo-2-methoxy-6-methylpyridine, the direct precursor to the target compound (lacking only the 3-methyl ester), undergoes selective deprotonation at the benzylic 6-methyl position with strong bases, enabling regioselective introduction of electrophiles at that site [1]. This reactivity mode is completely absent in 6-unsubstituted analogs such as methyl 5-bromo-2-methoxynicotinate. The target compound, bearing both the 6-methyl group and the 3-methyl ester, offers the potential for orthogonal functionalization: benzylic chemistry at the 6-methyl position, cross-coupling at the 5-bromo position, and ester hydrolysis/amidation at the 3-position [1] [2]. This three-vector synthetic versatility is a distinguishing feature not shared by simpler bromonicotinate building blocks.

Regioselective functionalization Benzylic deprotonation Synthetic methodology

Recommended Procurement and Application Scenarios for Methyl 5-bromo-2-methoxy-6-methylnicotinate Based on Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring 6-Position Steric Modulation

When constructing focused kinase inhibitor libraries where the pyridine 6-position interacts with the kinase hinge region or gatekeeper residue, the 6-methyl group of methyl 5-bromo-2-methoxy-6-methylnicotinate provides a defined steric environment that differs from 6-unsubstituted or 6-methylamino analogs. The increased lipophilicity (XLogP3 = 2.1 vs. 1.7 for the des-methyl analog) and the steric presence of the methyl group ortho to the pyridine nitrogen can modulate both binding affinity and selectivity profiles of derived inhibitors [1]. The 5-bromo handle enables parallel Suzuki diversification with aryl- and heteroarylboronic acids under mild conditions, making this compound suitable for high-throughput chemistry workflows in hit-to-lead optimization [2].

Multi-Vector Scaffold Derivatization for CNS-Targeted Probe Compounds

For CNS drug discovery programs, the favorable TPSA of 48.4 Ų and the absence of hydrogen-bond donors support passive blood-brain barrier permeability of derived compounds [1]. The three distinct reactive centers (5-bromo for cross-coupling, 3-methyl ester for amidation, and 6-methyl for benzylic functionalization) allow sequential, orthogonal derivatization to explore three diversity vectors from a single building block [2]. This multi-vector capability reduces the number of building blocks required in a screening library while maximizing chemical space coverage, providing procurement efficiency advantages over simpler two-vector nicotinate scaffolds.

Fragment-Based Drug Discovery (FBDD) Building Block Collections

With a molecular weight of 260.08 g·mol⁻¹ and compliance with the 'Rule of Three' guidelines for fragment libraries (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), this compound is suitable for inclusion in fragment screening collections [1]. The 5-bromo substituent provides a synthetic growth vector for fragment elaboration following hit identification. The 6-methyl group adds sufficient three-dimensional character (Fsp³ = 0.33) to address recent criticisms of overly flat fragment libraries while maintaining the aqueous solubility profile expected of fragment-like molecules [2].

Agrochemical Intermediate for Herbicidal Pyridine Derivatives

The compound serves as a precursor for the synthesis of herbicidal pyridine derivatives via Suzuki-Miyaura coupling at the 5-position [1]. The 6-methyl and 2-methoxy substitution pattern on the pyridine ring is a privileged scaffold in agrochemical discovery, appearing in multiple commercial herbicide chemotypes. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid (CAS 1369354-33-5) for further functionalization, providing a two-step route to 5-aryl-2-methoxy-6-methylnicotinic acids that are challenging to access by direct C–H arylation methods [2].

Quote Request

Request a Quote for Methyl 5-bromo-2-methoxy-6-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.